molecular formula C9H12O6S B14256380 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- CAS No. 172214-47-0

1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)-

Cat. No.: B14256380
CAS No.: 172214-47-0
M. Wt: 248.25 g/mol
InChI Key: VLGORTLNRFBGEY-PHDIDXHHSA-N
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Description

1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- is a chemical compound with a unique structure that includes a dioxolane ring and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- typically involves the reaction of diethyl tartrate with a thioxo reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced dioxolane derivatives, and various substituted esters .

Scientific Research Applications

1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dioxolane ring provides stability and enhances the compound’s ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

172214-47-0

Molecular Formula

C9H12O6S

Molecular Weight

248.25 g/mol

IUPAC Name

diethyl (4R,5R)-2-sulfanylidene-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C9H12O6S/c1-3-12-7(10)5-6(8(11)13-4-2)15-9(16)14-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

VLGORTLNRFBGEY-PHDIDXHHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](OC(=S)O1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1C(OC(=S)O1)C(=O)OCC

Origin of Product

United States

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